1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol
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Overview
Description
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol: is a complex organic compound with a unique structure characterized by multiple hydrogenated rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol typically involves multi-step organic reactions. The process often starts with the hydrogenation of pyrene derivatives under high pressure and temperature conditions. Catalysts such as palladium or platinum are commonly used to facilitate the hydrogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous monitoring and control of temperature, pressure, and catalyst concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be further hydrogenated to reduce any remaining double bonds.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Fully hydrogenated hydrocarbons.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound’s structure allows it to interact with lipid membranes, influencing membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
- Phenanthrene, 7-ethenyl-1,2,3,4,4a,4b,5,6,7,8,10,10a-dodecahydro-4a,7-dimethyl-1-methylene
- 4,7-Methanoazulene, 1,2,3,4,5,6,7,8-octahydro-1,4,9,9-tetramethyl
Uniqueness
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-Tetradecahydropyrene-1,2-diol is unique due to its extensive hydrogenation and the presence of multiple hydroxyl groups. These features confer specific chemical reactivity and potential biological activity that distinguish it from other similar compounds.
Properties
CAS No. |
110068-22-9 |
---|---|
Molecular Formula |
C16H24O2 |
Molecular Weight |
248.36 g/mol |
IUPAC Name |
1,2,4,5,5a,6,7,8,8a,9,10,10a,10b,10c-tetradecahydropyrene-1,2-diol |
InChI |
InChI=1S/C16H24O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h8-10,12-18H,1-7H2 |
InChI Key |
XJDXZCLMSMTKNQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3C4C2C(C1)CCC4=CC(C3O)O |
Origin of Product |
United States |
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